4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,4-dihydropyrimidin-2(1H)-one: Lacks the phenyl and methyl groups.
1-Methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the hydroxyl group.
3-Phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
4-Hydroxy-1-methyl-3-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the hydroxyl, methyl, and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
61851-66-9 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-3-phenyl-4H-pyrimidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-12-8-7-10(14)13(11(12)15)9-5-3-2-4-6-9/h2-8,10,14H,1H3 |
InChI Key |
FDUWPGDTGTYMFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(N(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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